molecular formula C6H10N3OP B1532905 (5-Aminopyrazin-2-yl)dimethylphosphine oxide CAS No. 2361977-52-6

(5-Aminopyrazin-2-yl)dimethylphosphine oxide

Cat. No.: B1532905
CAS No.: 2361977-52-6
M. Wt: 171.14 g/mol
InChI Key: PGRAEPLJXSJKTR-UHFFFAOYSA-N
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Description

(5-Aminopyrazin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C6H10N3OP. It is a derivative of pyrazine, featuring an amino group at the 5-position and a dimethylphosphine oxide group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminopyrazin-2-yl)dimethylphosphine oxide typically involves the reaction of 5-aminopyrazine-2-carboxylic acid with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature and pressure are carefully controlled to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and advanced purification techniques to ensure high purity and consistency. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (5-Aminopyrazin-2-yl)dimethylphosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazine-2,5-dione derivatives.

  • Reduction: Reduction reactions can yield aminophosphine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazine derivatives.

Scientific Research Applications

(5-Aminopyrazin-2-yl)dimethylphosphine oxide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (5-Aminopyrazin-2-yl)dimethylphosphine oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Aminopyrazin-2-yl)dimethylphosphine oxide is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • Pyrazin-2-ylmethylphosphine oxide: Lacks the amino group at the 5-position.

  • 5-Aminopyrazine-2-carboxylic acid: Does not contain the dimethylphosphine oxide group.

  • Dimethylphosphine oxide derivatives: May have different substituents on the pyrazine ring.

Properties

IUPAC Name

5-dimethylphosphorylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3OP/c1-11(2,10)6-4-8-5(7)3-9-6/h3-4H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRAEPLJXSJKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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